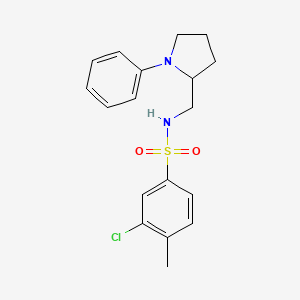
1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea, also known as Compound A, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have a unique mechanism of action and exhibits multiple biochemical and physiological effects, making it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Anticonvulsant Activity
Research on similar urea derivatives, such as the study by Thakur et al. (2017), highlights the synthesis and screening of urea/thiourea derivatives for anticonvulsant activity. This study indicates the potential of urea compounds in drug development, specifically targeting neurological conditions like epilepsy. The findings from molecular docking studies support the pharmacological results, suggesting a promising avenue for the design of new anticonvulsant drugs (Thakur et al., 2017).
Hydrogen Bonding and Structural Analysis
Kołodziejski et al. (1993) explored the hydrogen bonding and structure of substituted ureas through solid-state NMR, vibrational spectroscopy, and X-ray diffraction. Their work underlines the importance of urea derivatives in understanding hydrogen bonding mechanisms and molecular structures, which are crucial in materials science and pharmaceutical research (Kołodziejski et al., 1993).
Neuropeptide Y5 Receptor Antagonists
Fotsch et al. (2001) reported on the synthesis and structure-activity relationships of phenyl urea derivatives as neuropeptide Y5 receptor antagonists. This research highlights the therapeutic potential of urea derivatives in addressing conditions like obesity and anxiety, where the neuropeptide Y5 receptor plays a significant role (Fotsch et al., 2001).
Acetylcholinesterase Inhibitors
Vidaluc et al. (1995) synthesized and assessed a series of ureas for antiacetylcholinesterase activity, aiming to optimize the spacer length and conformational flexibility of these compounds. Their research contributes to the development of treatments for neurodegenerative diseases such as Alzheimer's, showcasing the versatility of urea derivatives in medicinal chemistry (Vidaluc et al., 1995).
Cytotoxicity and DNA-Topoisomerase Inhibitory Activity
Esteves-Souza et al. (2006) explored the cytotoxic effects of urea and thiourea derivatives against cancer cell lines, along with their ability to inhibit DNA topoisomerases. This research underscores the potential of urea derivatives in cancer therapy, offering insights into their mechanisms of action and therapeutic applications (Esteves-Souza et al., 2006).
Eigenschaften
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(5-hydroxy-3-thiophen-3-ylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-13-3-4-17(11-14(13)2)20-18(22)19-8-5-15(6-9-21)16-7-10-23-12-16/h3-4,7,10-12,15,21H,5-6,8-9H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXPTRUBRASMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCC(CCO)C2=CSC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



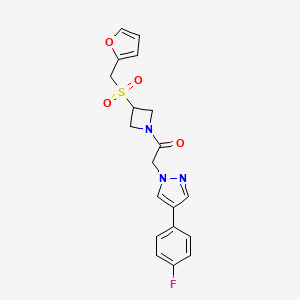
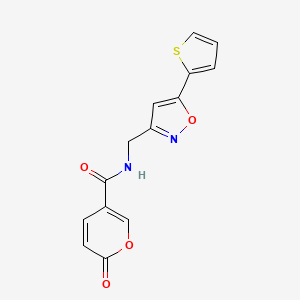

![N-methyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2854063.png)

![N-[2-(allyloxy)benzyl]-N-(2-phenylethyl)amine hydrochloride](/img/structure/B2854068.png)
![1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2854069.png)
![N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2854071.png)
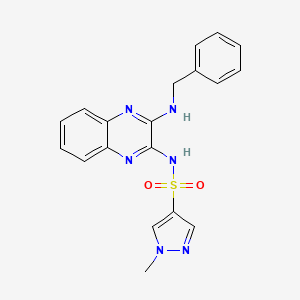
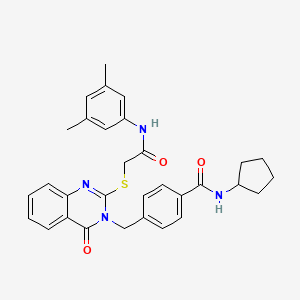
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2854076.png)
